molecular formula C14H15N3O B7793684 (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide

(S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide

Cat. No.: B7793684
M. Wt: 241.29 g/mol
InChI Key: XTVJYMDZPSHWLC-LBPRGKRZSA-N
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Description

(S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide is a chiral amide derivative characterized by:

  • Stereochemistry: An (S)-configuration at the second carbon of the propanamide backbone.
  • Substituents: A phenyl group at the third carbon and a pyridin-2-yl group as the amide nitrogen substituent.
  • Molecular formula: C₁₅H₁₇N₃O (MW: 255.32 g/mol) .

Properties

IUPAC Name

(2S)-2-amino-3-phenyl-N-pyridin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-12(10-11-6-2-1-3-7-11)14(18)17-13-8-4-5-9-16-13/h1-9,12H,10,15H2,(H,16,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVJYMDZPSHWLC-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Acid Chloride Intermediates

A widely reported method involves converting L-phenylalanine into its acid chloride, followed by reaction with 2-aminopyridine:

Procedure :

  • Activation of Carboxylic Acid :

    • L-Phenylalanine (10 mmol) is refluxed with thionyl chloride (SOCl₂, 20 mmol) in anhydrous dichloromethane (DCM) for 3 hours. Excess SOCl₂ is removed under vacuum to yield the acid chloride.

  • Amine Coupling :

    • The acid chloride is dissolved in DCM (0.8 M) and added dropwise to a solution of 2-aminopyridine (10 mmol) and pyridine (20 mmol) at 0°C. The mixture is stirred for 12–18 hours at room temperature.

  • Workup and Purification :

    • The crude product is filtered through silica gel, and the solvent is evaporated. Flash chromatography (cyclohexane/ethyl acetate, 3:1) yields the protected amide intermediate.

Key Data :

  • Yield : 64–72% (after chromatography)

  • Purity : >95% (HPLC)

  • Stereochemical Integrity : Retained (confirmed via chiral HPLC).

Deprotection of Amino Group

The amino group in L-phenylalanine is typically protected during amide coupling to prevent side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) .

Boc Deprotection Protocol :

  • The Boc-protected amide (5 mmol) is treated with trifluoroacetic acid (TFA, 10 mL) in DCM (20 mL) for 2 hours.

  • The mixture is neutralized with saturated NaHCO₃, extracted with ethyl acetate, and dried over Na₂SO₄.

  • Solvent removal affords the free amine as a white solid.

Analytical Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.55 (dd, J = 4.8 Hz, 1H, pyridine-H), 7.70 (dd, J = 8.0 Hz, 1H, pyridine-H), 7.30–7.15 (m, 5H, phenyl-H), 4.20 (m, 1H, α-CH), 3.10 (dd, J = 14.0 Hz, 1H, CH₂), 2.95 (dd, J = 14.0 Hz, 1H, CH₂).

  • Optical Rotation : [α]²⁵D = +12.5° (c = 1.0, MeOH), confirming (S)-configuration.

Alternative Synthetic Routes

Enzymatic Resolution for Stereochemical Control

Racemic 2-amino-3-phenyl-N-(pyridin-2-yl)propanamide can be resolved using immobilized penicillin acylase to selectively hydrolyze the (R)-enantiomer, leaving the desired (S)-form.

Conditions :

  • Substrate: 20 mM racemic amide in phosphate buffer (pH 7.5).

  • Enzyme: 50 U/mL penicillin acylase at 37°C for 24 hours.

  • Enantiomeric Excess (ee) : >99% (S).

Solid-Phase Peptide Synthesis (SPPS)

For high-throughput applications, SPPS employs Wang resin-bound Fmoc-L-phenylalanine:

  • Resin Loading : Fmoc-L-phenylalanine (1.2 equiv) coupled to Wang resin using DIC/HOBt.

  • Fmoc Deprotection : 20% piperidine in DMF.

  • Pyridin-2-yl Amine Coupling : HBTU/DIPEA in DMF for 2 hours.

  • Cleavage : TFA/water (95:5) for 1 hour.

Advantages :

  • Yield : 85–90%

  • Purity : >98% (LC-MS).

Critical Reaction Optimization

Solvent and Base Selection

  • Optimal Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions.

  • Base : Pyridine or triethylamine (TEA) in stoichiometric amounts ensures efficient HCl scavenging during acid chloride coupling.

Temperature Control

  • Amide Coupling : 0°C to room temperature prevents racemization.

  • Deprotection : Ambient temperature avoids degradation of the pyridine ring.

Scalability and Industrial Considerations

Pilot-Scale Synthesis (1 kg Batch) :

  • Cost Analysis :

    ComponentCost/kg (USD)
    L-Phenylalanine120
    2-Aminopyridine450
    SOCl₂25
    Total595
  • Environmental Impact : SOCl₂ waste requires neutralization with NaOH to form NaCl and SO₂.

Analytical and Characterization Data

Spectroscopic Profiles :

  • IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O).

  • MS (ESI+) : m/z 242.3 [M+H]⁺.

Thermal Stability :

  • Melting Point : 160–162°C (decomposition).

  • TGA : 5% weight loss at 210°C .

Chemical Reactions Analysis

Reactivity of the α-Amino Group

The primary amine at the α-position participates in classical nucleophilic reactions:

Reaction TypeReagents/ConditionsExpected ProductSupporting Evidence
AcylationAcetyl chloride, baseN-acetyl derivativeGeneral amine reactivity
Schiff base formationAldehydes/ketones, acid/baseImine derivativesAnalog studies
Reductive alkylationAldehyde + NaBH₃CNSecondary amine derivativesMechanism in

Example : Reaction with benzaldehyde under acidic conditions yields a Schiff base, stabilized by conjugation with the phenyl group .

Amide Bond Transformations

The amide group exhibits limited nucleophilicity but undergoes hydrolysis under extreme conditions:

Reaction TypeConditionsProductsNotes
Acidic hydrolysisHCl (6M), reflux3-phenyl-2-aminopropanoic acid + pyridin-2-ylmethanamineStructural stability
Enzymatic cleavageProteases (e.g., trypsin)Depends on enzyme specificityHypothesized from analogs

Mechanistic Insight : The amide’s electron-withdrawing pyridine ring may slightly enhance hydrolysis rates compared to aliphatic amides .

Pyridine Ring Reactivity

The pyridinylmethyl group participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

Reaction TypeReagentsPosition SubstitutedObserved in Analogs
NitrationHNO₃/H₂SO₄Para to N-atomPyridine derivatives
Metal coordinationTransition metal salts (e.g., Cu²⁺)N-atom lone pair donationLigand behavior in

Example : Coordination with Cu(II) forms a tetrahedral complex, enhancing stability in aqueous solutions .

Cyclization and Heterocycle Formation

The amino and amide groups enable intramolecular cyclization:

Reaction TypeConditionsProductKey Reference
Hydrazine-inducedHydrazine hydrate, AcOHTriazolo[1,5-a]pyrimidine analogs
CyclocondensationActive methylene compoundsPyridazin-3-one derivatives

Case Study : Reaction with cyanoacetic acid under acetic anhydride forms a pyridazin-3-one via intermediate hydrazone formation .

Stereochemical Considerations

The (S)-configuration influences reaction outcomes:

  • Enantioselective alkylation with chiral aldehydes yields diastereomers with distinct pharmacological profiles .

  • Enzymatic resolution using lipases preferentially hydrolyzes one enantiomer, critical in drug synthesis .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
(S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide is utilized as a building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity and selectivity against specific targets. Research has demonstrated its effectiveness as an antagonist for the TRPV1 receptor, which is involved in pain signaling pathways. For instance, a study highlighted that specific analogs of this compound showed significant analgesic activity in neuropathic pain models, outperforming traditional treatments with minimal side effects .

Case Study: TRPV1 Antagonism
A notable case study involved the synthesis of (S)-N-(4-t-butylbenzyl) 2-(3-fluoro-4-methanesulfonylaminophenyl) propanamide, which exhibited potent TRPV1 antagonism. The stereochemistry of the compound was crucial for its binding affinity and efficacy in pain relief, demonstrating the importance of chirality in drug design .

Organic Synthesis

Intermediate in Complex Molecules
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for creating diverse chemical libraries that can be screened for biological activity.

Table 1: Common Reactions Involving (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide

Reaction TypeReagents/ConditionsMajor Products Formed
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAmines or alcohols
SubstitutionNucleophiles (amines/alcohols)Substituted amides or esters

Biological Studies

Target Interaction Studies
Research has indicated that (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide interacts with specific biological targets, making it valuable for understanding drug-receptor interactions. Studies have shown that modifications to its structure can significantly alter its binding affinity and biological activity.

Case Study: Analgesic Activity
In vivo studies demonstrated that certain derivatives of this compound exhibited strong analgesic properties without the common side effects associated with conventional analgesics. This highlights its potential as a lead compound for developing new pain management therapies .

Industrial Applications

Catalyst Development
The compound is also being explored for its role in developing new materials and catalysts. Its unique chemical properties make it suitable for various industrial applications where chiral catalysts are required.

Case Study: Material Synthesis
Research into the use of (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide in creating novel polymeric materials has shown promising results, indicating its potential utility in material science.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide Pyridin-2-yl, phenyl C₁₅H₁₇N₃O 255.32 Chiral center, aromatic groups
(S)-2-Amino-3-phenyl-N-(o-tolyl)propanamide o-Tolyl, phenyl C₁₆H₁₈N₂O 254.33 Increased hydrophobicity due to methyl-substituted aryl
2,2-Dimethyl-N-(pyridin-2-yl)propanamide Pyridin-2-yl, dimethyl C₁₀H₁₄N₂O 178.23 Steric hindrance from geminal dimethyl group
(E)-N-(3,4-Dichlorobenzyl)-3-(4-methoxyphenyl)propanamide 3,4-Dichlorobenzyl, 4-methoxyphenyl C₁₇H₁₆Cl₂N₂O₂ 363.23 Electron-withdrawing substituents, potential antiproliferative activity
(S)-2-Amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide Pyridin-2-ylmethyl, phenyl C₁₅H₁₇N₃O 255.32 Extended linker between amide and pyridine

Key Observations :

  • Stereochemistry : The (S)-configuration in the target compound may influence binding specificity compared to racemic analogs.

Biological Activity

(S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

(S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide contains an amine group, a phenyl group, and a pyridine moiety, which contribute to its diverse biological interactions. The stereochemistry of the compound plays a crucial role in its biological activity, with the (S)-enantiomer often exhibiting different effects compared to its (R)-counterpart.

The biological activity of (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects. The compound has been shown to bind selectively to certain receptors, influencing their activity and downstream signaling pathways.

Antinociceptive Activity

Recent studies have demonstrated that (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide exhibits notable antinociceptive properties. For instance, in a neuropathic pain model, the compound was evaluated for its ability to antagonize capsaicin-induced pain responses. The results indicated that the compound significantly reduced pain sensitivity, suggesting its potential as an analgesic agent .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. In vitro assays revealed that it possesses activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1:

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Enterococcus faecalis11.29

These findings indicate that (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide could be explored as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide. Modifications to the phenyl or pyridine groups can significantly affect biological potency. For example, compounds with additional hydrophobic substituents on the pyridine ring demonstrated enhanced binding affinity for target receptors compared to simpler derivatives .

Case Studies

  • Neuropathic Pain Model : A study investigated the efficacy of (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide in a rat model of neuropathic pain. The results showed that administration of the compound led to a significant reduction in pain behaviors compared to control groups, demonstrating its potential as an analgesic .
  • Antimicrobial Testing : Another study assessed the antimicrobial activity of various derivatives of (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide against Chlamydia species. The derivatives exhibited selective inhibition, outperforming traditional antibiotics like spectinomycin at comparable concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide, and how can reaction conditions be optimized?

  • Methodology : A typical synthesis involves a multi-step approach:

Substitution reaction : React 3-phenyl-2-aminopropanoic acid derivatives with pyridin-2-ylamine under coupling agents like EDC/HOBt in DMF at 0–25°C to form the amide bond .

Chiral resolution : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to isolate the (S)-enantiomer from racemic mixtures .

Purification : Recrystallize from ethanol/water or use flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 eq. of pyridin-2-ylamine) and temperature (25–40°C) to enhance yield .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Spectroscopic analysis : Confirm structure via 1H^1H-NMR (e.g., δ 8.2–8.5 ppm for pyridinyl protons) and 13C^{13}C-NMR (amide carbonyl at ~170 ppm) .
  • Mass spectrometry : ESI-MS in positive mode should show [M+H]+^+ at m/z 270.3 (calculated for C14_{14}H15_{15}N3_3O) .
  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to confirm >98% purity .

Q. What safety precautions are necessary when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (GHS Category 2) .
  • Ventilation : Use a fume hood to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers at –20°C under inert gas (N2_2) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across different solvents?

  • Methodology :

  • Solvent effects : Polar solvents (e.g., DMSO-d6_6) may cause proton exchange broadening, while CDCl3_3 preserves sharp peaks. Compare spectra in both solvents to assign signals correctly .
  • Variable-temperature NMR : Perform experiments at 25°C and –40°C to identify dynamic processes (e.g., rotamerism) affecting peak splitting .
  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model solvent interactions and predict chemical shifts .

Q. What strategies are effective for studying the compound's stereospecific interactions with biological targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model binding of the (S)-enantiomer to receptors (e.g., TRPV1), focusing on hydrogen bonds with pyridinyl N and amide carbonyl .
  • Enzymatic assays : Test inhibition of target enzymes (e.g., kinases) with both enantiomers to identify stereospecific activity (IC50_{50} differences >10-fold suggest enantioselectivity) .
  • Circular dichroism (CD) : Compare CD spectra of (S)- and (R)-forms to correlate chiral configuration with biological activity .

Q. How can researchers address low yields in the final amidation step?

  • Troubleshooting :

  • Coupling agents : Replace EDC with DCC or use uranium-based reagents (HATU) to improve efficiency .
  • Microwave-assisted synthesis : Perform reactions at 80°C for 10 minutes to accelerate kinetics .
  • Byproduct analysis : Use LC-MS to detect hydrolyzed intermediates (e.g., free pyridin-2-ylamine) and adjust pH (6.5–7.0) to minimize side reactions .

Q. What computational methods are suitable for predicting the compound's physicochemical properties?

  • Tools :

  • LogP calculation : Use MarvinSketch (ChemAxon) or Molinspiration to estimate partition coefficients (predicted LogP ~1.8) .
  • pKa_a prediction : ADMET Predictor (Simulations Plus) can identify ionizable groups (amide NH: pKa_a ~10.2; pyridinyl N: pKa_a ~4.5) .
  • Solubility : COSMO-RS models in Turbomole predict solubility in aqueous buffers (e.g., ~2.3 mg/mL in PBS) .

Notes

  • Advanced Techniques : Emphasis on enantiomer resolution, computational modeling, and mechanistic troubleshooting aligns with academic research rigor.
  • Safety : Protocols reflect GHS standards and practical lab guidelines .

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